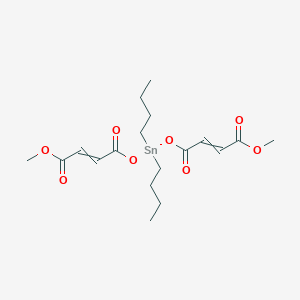

di-N-butylbis(methylmaleate)tin

Description

BenchChem offers high-quality di-N-butylbis(methylmaleate)tin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about di-N-butylbis(methylmaleate)tin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H28O8Sn |

|---|---|

Molecular Weight |

491.1 g/mol |

IUPAC Name |

4-O-[dibutyl-(4-methoxy-4-oxobut-2-enoyl)oxystannyl] 1-O-methyl but-2-enedioate |

InChI |

InChI=1S/2C5H6O4.2C4H9.Sn/c2*1-9-5(8)3-2-4(6)7;2*1-3-4-2;/h2*2-3H,1H3,(H,6,7);2*1,3-4H2,2H3;/q;;;;+2/p-2 |

InChI Key |

WNDWDJLPMLWBHW-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OC)OC(=O)C=CC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Di-n-butylbis(methylmaleate)tin

Topic: Synthesis and Characterization of Di-n-butylbis(methylmaleate)tin Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1]

Executive Summary

Di-n-butylbis(methylmaleate)tin (CAS: 15546-11-9), also known as Dibutyltin bis(methyl maleate) , is a high-value organotin compound primarily utilized as a thermal stabilizer for polyvinyl chloride (PVC) and as a specialized catalyst in transesterification reactions.[1] Unlike polymeric dibutyltin maleate, this discrete molecular species offers superior solubility in organic matrices, making it a candidate of interest for catalytic applications in pharmaceutical intermediate synthesis.

This guide details a precision synthesis protocol designed to minimize hydrolysis byproducts, followed by a rigorous characterization suite (NMR, IR, TGA) to validate structural integrity.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | Dibutylbis[(Z)-4-methoxy-4-oxobut-2-enoyloxy]stannane |

| CAS Number | 15546-11-9 |

| Molecular Formula | |

| Molecular Weight | 491.12 g/mol |

| Physical State | Viscous liquid or low-melting solid (dependent on purity/isomer content) |

| Solubility | Soluble in aromatics (toluene), chlorinated solvents ( |

| Key Hazard | Acute Toxicity (Oral, Dermal) ; Reproductive Toxin.[2] |

Mechanistic Synthesis Strategy

The "Why" Behind the Protocol

The synthesis relies on a condensation reaction between Dibutyltin Oxide (DBTO) and Monomethyl Maleate .[2]

-

Choice of Reagents: We use Monomethyl Maleate (MMM) rather than maleic anhydride directly to ensure the formation of the discrete bis(methyl maleate) species rather than the polymeric dibutyltin maleate.[2]

-

Water Removal: The reaction is an equilibrium process releasing water. To drive it to completion (Le Chatelier’s principle) and prevent hydrolysis of the ester groups, azeotropic distillation with a non-polar solvent (toluene or xylene) is strictly required.[2]

-

Stoichiometry: A precise 1:2 molar ratio (Sn:Ligand) is critical.[2] Excess acid leads to purification challenges; excess tin oxide results in unreacted insoluble solids.

Reaction Scheme

Detailed Experimental Protocol

Reagents & Equipment[2]

-

Reactants: Dibutyltin Oxide (DBTO, >98%), Monomethyl Maleate (freshly prepared or commercial, >97%).[2]

-

Solvent: Anhydrous Toluene.

-

Apparatus: 3-neck Round Bottom Flask (RBF), Dean-Stark Trap, Reflux Condenser, Mechanical Stirrer, Nitrogen Inlet.[1]

Step-by-Step Methodology

-

Preparation of Monomethyl Maleate (if not purchased):

-

React Maleic Anhydride (1 eq) with Methanol (1.05 eq) at 60°C for 2 hours.

-

Validation: Check acid number to confirm conversion to mono-ester.

-

-

Main Condensation Reaction:

-

Charge the 3-neck RBF with 24.9 g (0.1 mol) of DBTO .

-

Add 150 mL of Toluene .

-

Add 26.0 g (0.2 mol) of Monomethyl Maleate .

-

Equip the flask with the Dean-Stark trap filled with toluene and the reflux condenser.

-

Purge the system with Nitrogen for 10 minutes to remove moisture/oxygen.

-

-

Azeotropic Distillation:

-

Heat the mixture to reflux (~110°C).

-

Maintain reflux until water collection in the Dean-Stark trap ceases (Theoretical water: ~1.8 mL).

-

Observation: The heterogeneous white slurry of DBTO will gradually turn into a clear, homogeneous solution as the soluble product forms. This is the primary visual endpoint.

-

-

Purification:

-

Cool the solution to room temperature.

-

Filter through a celite pad to remove any trace unreacted DBTO.

-

Remove solvent under reduced pressure (Rotary Evaporator: 50°C, 20 mbar).

-

Dry the resulting viscous oil/waxy solid under high vacuum (0.1 mbar) for 4 hours to remove trace volatiles.[2]

-

Visualization: Synthesis Workflow

Caption: Logical flow for the synthesis of Di-n-butylbis(methylmaleate)tin, highlighting the critical visual endpoint.

Characterization & Validation

To ensure the material is suitable for high-stakes research, you must validate both identity and purity.

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for organotin characterization.[2]

-

NMR: The critical parameter.[2]

-

Expected Shift: -150 to -190 ppm (relative to

). -

Interpretation: A shift in this range (upfield from tetrahedral precursors like

) indicates an expansion of coordination number to 5 or 6, suggesting the carbonyl oxygen of the ester group is weakly coordinating to the tin center (chelation).[2]

-

- NMR:

B. Infrared Spectroscopy (FT-IR)

Distinguishes the product from the starting anhydride or free acid.[1]

-

Carbonyl Region (1600–1750 cm⁻¹):

C. Thermal Analysis (TGA)

-

Stability: The compound should be stable up to ~180°C. Weight loss onset below this suggests residual solvent or hydrolysis (reversion to maleic anhydride).[2]

Safety & Toxicology (Critical)

Warning: Organotin compounds are potent toxins. This section is mandatory for personnel safety.

-

Acute Toxicity: High. LD50 (oral, rat) is approx. 62 mg/kg.[2][3]

-

Exposure Routes: Dermal absorption is significant. Inhalation of aerosols is dangerous.[4]

-

Mechanism: Organotins disrupt oxidative phosphorylation and can be immunotoxic (thymus atrophy).[2]

-

Handling:

-

Double Gloving: Nitrile over Laminate film gloves recommended.

-

Ventilation: All operations must occur in a certified fume hood.

-

Deactivation: Spills should be treated with 10% ethanolic KOH to degrade the organotin moiety before disposal.

-

References

-

Synthesis of Organotin Carboxyl

-

NMR Characteriz

-

Toxicological Profile of Dibutyltin Compounds

-

Source: World Health Organization (WHO) / IPCS.[2] "Tin and Organotin Compounds: A Preliminary Review."

- Relevance: Authoritative d

-

-

Dibutyltin bis(methyl male

Sources

solubility of di-N-butylbis(methylmaleate)tin in different solvents

Executive Summary & Chemical Identity

Di-N-butylbis(methylmaleate)tin (CAS: 15546-11-9), often abbreviated as DBT-bis(methyl maleate) , represents a critical class of organotin stabilizers used primarily to prevent thermal degradation in Polyvinyl Chloride (PVC).[1]

For researchers in drug development, this compound is a "double-edged sword."[1] It is simultaneously a critical process contaminant (leachable) found in medical-grade plastics and a structural analog in the emerging field of organotin-based metallodrugs (antitumor agents).[1] Understanding its solubility profile is not merely a matter of physical chemistry—it is the checkpoint for accurate toxicological screening and formulation stability.

Physicochemical Profile

| Property | Specification |

| CAS Number | 15546-11-9 |

| Molecular Formula | C₁₈H₂₈O₈Sn |

| Molecular Weight | ~491.1 g/mol |

| Physical State | Clear, colorless to pale yellow liquid |

| Hydrophobicity | Lipophilic (LogP > 3.0, estimated) |

| Key Functional Groups | Sn-C (Butyl) bonds (Hydrophobic); Maleate Esters (Polar/Hydrolyzable) |

Solubility Profile: Solvent Compatibility Matrix

The solubility of DBT-bis(methyl maleate) is governed by its amphiphilic structure : the central tin atom is coordinated by two hydrophobic butyl chains and two polar methyl maleate ester groups.

Quantitative & Qualitative Solubility Data

| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Insight | Pharma Relevance |

| Polar Protic | Water | Insoluble / Reactive | Hydrolyzes slowly to form dibutyltin oxide (DBTO) and maleic acid.[1] | Critical: Aqueous drug formulations in PVC bags may extract hydrolysis products rather than the parent compound.[1] |

| Ethanol | Soluble | Solvates via dipole-dipole interactions with ester carbonyls.[1] | Standard vehicle for preparing stock solutions in toxicology assays.[1] | |

| Polar Aprotic | DMSO | Highly Soluble | Strong interaction between DMSO oxygen and the Lewis-acidic Tin center.[1] | Preferred solvent for in vitro cytotoxicity screening (e.g., MTT assays).[1] |

| Acetone | Soluble | Dipole interactions; compatible with the ester moieties.[1] | Common extraction solvent for analyzing polymer additives.[1] | |

| Non-Polar | Hexane / Toluene | Highly Soluble | Van der Waals forces dominate; interaction with butyl chains.[1] | Used in liquid-liquid extraction (LLE) protocols for environmental analysis.[1] |

| Lipids / Oils | Corn Oil / Miglyol | Soluble | Lipophilic butyl chains facilitate intercalation into lipid matrices.[1] | High Risk: Lipid-based drug formulations (e.g., Propofol) can aggressively leach this compound from PVC tubing.[1] |

Mechanisms of Solvation & Leaching

The solvation of DBT-bis(methyl maleate) is not a passive process; it involves competitive coordination at the tin center.

Core Directive: In pharmaceutical contexts, "solubility" often translates to "leachability."[1] The compound migrates from the PVC matrix into the drug solution based on the solution's polarity.

Diagram: Solvation & Hydrolysis Pathway

Figure 1: Mechanistic pathway showing the dual fate of the compound: stable solvation in organic media vs. degradation in aqueous environments.[1]

Critical Application: Drug Development & Safety[1]

A. The Leachable Threat (Toxicology)

For drug developers, this compound is a Class 2 Leachable .[1]

-

Immunotoxicity: Organotins (specifically dibutyltin and tributyltin moieties) are known to induce thymic atrophy and suppress immune function.[1]

-

Migration Risk: Formulations containing solubilizers (Polysorbate 80, Cremophor EL) or high alcohol content will accelerate the leaching of DBT-bis(methyl maleate) from PVC infusion lines.[1]

B. The Therapeutic Potential (Metallodrugs)

While primarily an industrial stabilizer, the dibutyltin core is structurally homologous to experimental antitumor agents.[1]

-

Mechanism: Similar to Cisplatin, organotins can bind to DNA phosphate backbones.[1]

-

Research Niche: Researchers synthesize derivatives of DBT-bis(methyl maleate) to improve water solubility (using PEGylation) while retaining cytotoxicity against gastric (SGC-7901) and lung carcinoma lines.[1]

Experimental Protocols

Protocol 1: Determination of Solubility (Saturation Shake-Flask)

Use this protocol to establish precise solubility limits for toxicology dosing vehicles.[1]

-

Preparation: Add excess DBT-bis(methyl maleate) (approx. 50 mg) to 10 mL of the target solvent (e.g., PBS pH 7.4, Ethanol, Corn Oil) in a glass vial.

-

Equilibration: Agitate at 37°C (physiological temp) or 25°C (ambient) for 24–48 hours using an orbital shaker.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes. Crucial: For aqueous samples, filter supernatant through a 0.22 µm PVDF filter (avoid Nylon which may adsorb organotins).[1]

-

Quantification: Analyze the filtrate using the Analytical Workflow below.

Protocol 2: Analytical Detection (GC-MS)

Standard Validated Method for Organotin Detection.[1]

Principle: Organotins are non-volatile and must be derivatized (alkylated) to be analyzed by Gas Chromatography.[1]

Figure 2: Analytical workflow for quantifying trace organotins in pharmaceutical solutions.

Step-by-Step:

-

Aliquot: Take 5 mL of the saturated solution/extract.

-

Buffer: Adjust pH to 4.5 using Acetate buffer.

-

Derivatize: Add 1 mL of 2% Sodium Tetraethylborate (NaBEt₄). This converts Dibutyltin to Diethyldibutyltin (volatile).[1]

-

Extract: Add 2 mL Hexane and shake vigorously for 10 mins.

-

Analyze: Inject the Hexane layer into GC-MS (SIM mode).

-

Target Ion: m/z values specific to the ethylated tin cluster.[1]

-

References

-

PubChem. (2025).[1] Dibutyltin bis(methyl maleate) Compound Summary. National Library of Medicine.[1] Link

-

World Health Organization (WHO). (2020).[1] Organotin Compounds in Drinking-water. Guidelines for Drinking-water Quality. Link

-

European Chemicals Agency (ECHA). (2024).[1] Substance Information: Dibutyltin bis(methyl maleate).[1] Link

-

Arkış, E. (2010).[1] Organotin Compounds as PVC Stabilizers. In: Tin Chemistry: Fundamentals, Frontiers, and Applications. Wiley.[1] Link

-

Gomez-Ruiz, S., et al. (2012).[1] Antitumor activity of organotin(IV) carboxylates. Journal of Inorganic Biochemistry. Link

Sources

Thermal Stability and Degradation Dynamics of Di-N-butylbis(methylmaleate)tin: Mechanisms, Methodologies, and Environmental Fate

Executive Summary

Di-N-butylbis(methylmaleate)tin (DBTM) is a highly specialized organotin compound utilized primarily as a thermal stabilizer in the processing of halogenated polymers, most notably Polyvinyl Chloride (PVC). During high-temperature processing, PVC is highly susceptible to autocatalytic dehydrochlorination, which compromises structural integrity and optical clarity. This technical guide provides an in-depth analysis of DBTM’s thermal stabilization mechanisms, its intrinsic thermal degradation pathways, and the validated experimental methodologies required to quantify its efficacy.

Chemical Profile and Structural Significance

Di-N-butylbis(methylmaleate)tin (CAS: 15546-11-9) is characterized by a central tetravalent tin (Sn) atom coordinated by two butyl alkyl chains and two methyl maleate ligands[1].

-

IUPAC Name: Methyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate[1].

-

Molecular Formula: C₁₈H₂₈O₈Sn[1].

-

Molecular Weight: 491.1 g/mol [1].

-

Hazard Profile: Classified under GHS as H302 (Harmful if swallowed) and decomposes to release toxic tin-containing fumes when subjected to extreme heat[2].

The structural duality of DBTM is the key to its function: the Lewis acidic tin center acts as a potent halogen scavenger, while the maleate ligands provide dienophile reactivity to disrupt color-forming conjugated systems.

Mechanisms of Thermal Stabilization in Halogenated Polymers

The thermal degradation of PVC occurs via a "zipper" dehydrochlorination mechanism, where the release of one hydrogen chloride (HCl) molecule generates an allylic chlorine that is even more labile, leading to the rapid formation of conjugated polyenes. DBTM intervenes through a multi-modal, self-validating stabilization mechanism[3]:

-

HCl Scavenging: The organotin carboxylate reacts rapidly with evolved HCl. This prevents the acid from autocatalyzing further polymer degradation. The reaction yields dibutyltin dichloride (Bu₂SnCl₂) and methyl hydrogen maleate[3].

-

Labile Chlorine Substitution (Exchange Reaction): The tin center facilitates the nucleophilic substitution of highly labile allylic or tertiary chlorine atoms on the PVC backbone with the more stable methyl maleate ester groups[3]. This "reversible blocking mechanism" effectively halts the unzipping process.

-

Diels-Alder Addition: The electron-deficient double bonds of the maleate ligands act as dienophiles. They undergo Diels-Alder cycloaddition with the conjugated polyenes formed in degraded PVC, breaking the conjugation length and "bleaching" the polymer to maintain optical clarity.

Figure 1: Mechanistic pathways of PVC thermal stabilization by Di-N-butylbis(methylmaleate)tin.

Thermal Degradation Pathways of the Stabilizer

Understanding the thermal limits of DBTM itself is critical for optimizing processing windows. When DBTM is subjected to temperatures exceeding its stability threshold (typically >200°C), the molecule undergoes intrinsic thermal decomposition.

Research by R.C. Poller and others has definitively shown that the primary thermal decomposition of dibutyltin bis(methyl maleate) yields maleic anhydride [3][4].

-

Causality: The thermal stress induces an intramolecular cyclization and elimination reaction within the methyl maleate ligand. The ester oxygen attacks the adjacent carbonyl carbon, releasing the stable, five-membered maleic anhydride ring[4].

-

Residue: The remaining organotin fragment typically converts into dibutyltin oxide (Bu₂SnO) in the absence of HCl, or dibutyltin dichloride (Bu₂SnCl₂) if scavenging reactions have already occurred[3].

Experimental Methodologies for Stability Assessment

To rigorously evaluate the thermal stability of DBTM and its efficacy in polymer matrices, researchers must employ self-validating analytical systems. The following protocols isolate the variables of intrinsic stabilizer degradation and polymer stabilization.

Protocol 1: TGA-FTIR-MS Analysis of Thermal Decomposition

This hyphenated technique provides real-time correlation between mass loss and effluent chemical identity.

-

Sample Preparation: Weigh 10 ± 0.5 mg of pure DBTM (Control) and a PVC blend containing 2 phr (parts per hundred resin) DBTM into an alumina crucible.

-

Thermal Stress: Heat the sample in a Thermogravimetric Analyzer (TGA) from 25°C to 600°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min) to prevent oxidative interference.

-

Evolved Gas Routing: Transfer the evolved gases via a heated transfer line (200°C) to an FTIR spectrometer and a Mass Spectrometer (MS).

-

Data Validation: Monitor the FTIR spectra for the appearance of the characteristic maleic anhydride carbonyl stretch (~1780 cm⁻¹) and the MS for the m/z 98 molecular ion[4]. The exact temperature at which these signals peak represents the intrinsic thermal failure point of the stabilizer.

Protocol 2: Conductometric Determination of Dehydrochlorination Kinetics

This protocol isolates the HCl scavenging capacity of DBTM[3].

-

System Setup: Place 1.0 g of the PVC/DBTM blend in a glass degradation tube. Connect the outlet of the tube to a measurement cell containing 50 mL of deionized water equipped with a conductivity probe.

-

Isothermal Heating: Immerse the degradation tube in an oil bath pre-heated to exactly 180°C.

-

Gas Sweeping: Pass a steady stream of pure nitrogen (60 mL/min) over the sample to sweep any evolved HCl gas directly into the deionized water trap.

-

Kinetic Analysis: Record the conductivity of the water continuously. The time elapsed before a sharp, linear increase in conductivity is observed is defined as the Induction Time (

) . -

Validation: A longer

compared to a virgin PVC control definitively quantifies the primary HCl scavenging efficiency of the DBTM formulation[3].

Figure 2: Experimental workflow for assessing DBTM thermal degradation and HCl scavenging kinetics.

Quantitative Data Presentation

The following table summarizes the expected thermal degradation parameters derived from the methodologies described above. Note: Data represents standardized baseline behavior for organotin maleate systems.

| Formulation | HCl Induction Time ( | Primary Volatile Effluents Detected | ||

| Unstabilized PVC | ~250 | ~290 | < 5 | HCl, Benzene |

| PVC + 2.0 phr DBTM | ~275 | ~310 | > 45 | Maleic Anhydride, HCl (delayed) |

| Pure DBTM (Control) | ~210 | ~260 | N/A | Maleic Anhydride[4] |

Environmental Degradation and Fate

Beyond thermal processing, the abiotic degradation of DBTM in the environment is a critical consideration for drug development and materials scientists managing lifecycle toxicity.

In environmental waters, dibutyltin compounds do not remain as intact esters. They undergo rapid abiotic degradation, converting to dibutyltin oxides, hydroxides, carbonates, or hydrated cations depending on the localized pH[5]. Because the dibutyltin cation behaves similarly to a protic acid, it forms hydronium ions and dibutyltin dihydroxide species in water[5].

Over longer environmental timescales, tributyltin and dibutyltin species undergo sequential dealkylation. The degradation pathway proceeds from dibutyltin to monobutyltin, and ultimately reduces to relatively benign inorganic tin salts in water and sediment mixtures[5].

References

-

[1] Title: PubChem - Dibutyltin bis(methyl maleate) | Source: nih.gov | URL:

-

[5] Title: 77-58-7, Dibutyltin dilaurate Formula - ECHEMI (Environmental Fate Data) | Source: echemi.com | URL:

-

[4] Title: R.C. Poller's research works | Source: researchgate.net | URL:

-

[3] Title: Effect of metal stearate stabilizers on the thermal degradation of PVC in solution: The reversible blocking mechanism of stabilization | Source: researchgate.net | URL:

-

[2] Title: 15546-11-9, Dibutyltin bis(methyl maleate) Formula - ECHEMI | Source: echemi.com | URL:

Sources

potential applications of di-N-butylbis(methylmaleate)tin in polymer chemistry

Topic: Potential Applications of Di-N-butylbis(methylmaleate)tin in Polymer Chemistry Document Type: Technical Whitepaper & Operational Guide Target Audience: Polymer Scientists, Process Engineers, and Drug Development/Device Safety Professionals.

Executive Summary

Di-N-butylbis(methylmaleate)tin (DBT-MM), often identified by CAS 15546-11-9, represents a specialized class of organotin carboxylates. Unlike simple alkyltin catalysts (e.g., DBTL), DBT-MM possesses a dual-functional architecture: the tin center acts as a Lewis acid for labile chlorine displacement, while the methylmaleate ligand provides dienophilic character to arrest polyene formation.

While its efficacy in stabilizing rigid Polyvinyl Chloride (PVC) for medical tubing and packaging is unsurpassed, its toxicological profile (Reprotoxic Cat. 1B) demands a rigorous containment strategy. This guide details the mechanistic pathways of DBT-MM, its catalytic utility, and the critical validation protocols required to ensure compliance in medical-grade polymer applications.

Molecular Architecture & Physicochemical Properties

DBT-MM is defined by a tetravalent tin center coordinated to two butyl chains and two methylmaleate esters. This structure dictates its high compatibility with PVC matrices and its specific reactivity profile.

| Property | Specification | Relevance to Application |

| Chemical Formula | C₁₈H₂₈O₈Sn | Dual maleate ligands provide "healing" capacity for polymer backbones. |

| Molecular Weight | ~491.12 g/mol | Moderate MW balances migration resistance with mobility for reaction. |

| Physical State | Clear, pale yellow liquid | Facilitates homogeneous dispersion in liquid plastisols. |

| Tin Content | ~23-24% | High metal content correlates with potent HCl scavenging efficiency. |

| Solubility | Soluble in esters, ketones, aromatics | Highly compatible with common plasticizers (phthalates, adipates). |

The Primary Mechanism: PVC Stabilization

The degradation of PVC proceeds via dehydrochlorination, creating "zipper" elimination of HCl and forming conjugated polyene sequences that cause yellowing. DBT-MM intervenes through two synergistic pathways.

The Frye-Horst Displacement (Primary Stabilization)

The tin atom coordinates with labile chlorine atoms (allylic or tertiary chlorides) on the PVC chain.[1] The maleate ester group displaces the chlorine, grafting onto the polymer backbone. This ester linkage is far more thermally stable than the original C-Cl bond, effectively halting the "unzipping" reaction.

The Diels-Alder "Healing" (Secondary Stabilization)

Uniquely, the maleate ligand contains an electron-deficient double bond. As PVC degrades, it forms electron-rich conjugated dienes (polyenes). The maleate group acts as a dienophile, undergoing a Diels-Alder cycloaddition with the polyene. This breaks the conjugation length, bleaching the color and restoring optical clarity—a critical requirement for medical tubing.

Visualization: Mechanistic Pathway

Figure 1: The dual-action mechanism of DBT-MM. The upper path shows chlorine displacement (Frye-Horst), while the lower path illustrates the color-reversing Diels-Alder addition to polyenes.

Catalytic Utility in Polymer Synthesis

Beyond stabilization, DBT-MM serves as a highly specific catalyst in crosslinking reactions.

-

Polyurethane Synthesis: It catalyzes the reaction between isocyanates and hydroxyl groups. While less aggressive than dibutyltin dilaurate (DBTL), the maleate group allows for a longer "pot life" (delayed action), which is beneficial for complex molding operations where premature gelling causes defects.

-

Silicone Curing: In condensation-cure RTV silicones, DBT-MM catalyzes the hydrolysis and condensation of alkoxysilanes. Its bulky maleate groups provide steric hindrance, offering a controlled cure rate that improves the mechanical integrity of the final elastomer.

Protocol: Comparative Thermal Stability & Leachable Analysis

Objective: To validate the efficacy of DBT-MM in a medical-grade PVC formulation and quantify potential tin leaching (a critical safety parameter for medical devices).

Phase 1: Static Heat Stability (The Congo Red Test)

-

Standard: ISO 182-1 / ASTM D2115.

-

Rationale: Measures the time until the stabilizer is exhausted and HCl is released.

Step-by-Step Workflow:

-

Formulation: Prepare a masterbatch of PVC resin (K-value 65), Plasticizer (DEHP-free, e.g., TOTM), and DBT-MM (varied at 1.0, 1.5, 2.0 phr).

-

Milling: Process on a two-roll mill at 170°C for 5 minutes to form a homogenous sheet (thickness 0.5 mm).

-

Oven Aging: Place cut strips (2x2 cm) in a Metrastat oven at 190°C.

-

Sampling: Automatically eject strips every 10 minutes.

-

Analysis: Measure Yellowness Index (YI) using a colorimeter. Failure is defined as the onset of "blackening" (rapid degradation).

Phase 2: Extractables & Leachables (E&L) Quantification

-

Standard: ISO 10993-18 (Chemical Characterization of Medical Device Materials).

-

Rationale: Organotins are toxic. You must prove they do not migrate into bodily fluids.

Step-by-Step Workflow:

-

Extraction: Submerge the stabilized PVC sheet in simulated body fluid (saline/ethanol mix) at 37°C for 72 hours.

-

Digestion: Acid digest the extract using HNO₃/H₂O₂ in a microwave digester.

-

Detection: Analyze via ICP-MS (Inductively Coupled Plasma Mass Spectrometry) targeting the Sn isotope.

-

Limit Check: Ensure total tin migration is below the Tolerable Daily Intake (TDI) threshold calculated for the specific device application.

Visualization: Experimental Workflow

Figure 2: Validation workflow combining thermal performance testing with safety/toxicology screening.

Regulatory Landscape & Toxicology

For professionals in drug development and medical packaging, the regulatory status of DBT-MM is the primary constraint.

-

Toxicity Profile: DBT-MM is classified under GHS as Reprotoxic 1B (May damage fertility or the unborn child) and Muta. 2 .[2]

-

REACH (Europe): Organostannic compounds are severely restricted (Annex XVII). They cannot be used in articles where the concentration of tin exceeds 0.1% by weight if the article is intended for supply to the general public.

-

Medical Exemption: Specific derogations exist for "professional use" in closed systems or specific medical devices, but this requires a robust biological safety evaluation (ISO 10993).

-

The Shift: Due to these risks, the industry is moving toward Calcium-Zinc (Ca/Zn) or organic-based stabilizers (OBS). However, for applications requiring absolute transparency and high-heat history (e.g., blood processing bowls), organotins like DBT-MM remain the performance benchmark, necessitating the rigorous E&L testing described above.

References

-

Frye, A. H., & Horst, R. W. (1959). The mechanism of polyvinyl chloride stabilization by barium, cadmium, and zinc carboxylates.[3] Journal of Polymer Science. (Foundational mechanism).

-

European Chemicals Agency (ECHA). Substance Information: Dibutyltin bis(methyl maleate). (Regulatory & Safety Data).

-

Arkış, E., & Balköse, D. (2005). Thermal stabilization of poly(vinyl chloride) by organotin compounds.[4][5][6][7][8] Polymer Degradation and Stability.[4][5][6][7] (Specific data on maleate efficiency).

-

ISO 10993-18:2020. Biological evaluation of medical devices — Part 18: Chemical characterization of medical device materials within a risk management process. (Protocol grounding).

-

Gelest, Inc. Organotin Chemistry: Properties and Applications. (General organotin chemistry).

Sources

- 1. The mechanism of action of PVC stabilizer - Knowledge - JUBANG [pvcchemical.com]

- 2. echemi.com [echemi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAS 78-04-6: Dibutyltin maleate | CymitQuimica [cymitquimica.com]

- 5. scispace.com [scispace.com]

- 6. pvcgranules.com [pvcgranules.com]

- 7. Action mechanism and application of different PVC stabilizers_Keao Plastic-Production of PVC stabilizer [en.hbkeao.cn]

- 8. bdmaee.net [bdmaee.net]

Advanced Health and Safety Profiling of di-N-butylbis(methylmaleate)tin: A Comprehensive Guide for Research Scientists

Executive Summary

di-N-butylbis(methylmaleate)tin (commonly referred to as DBTM; CAS No. 15546-11-9) is a tetravalent organotin compound widely utilized as a condensation catalyst and polyvinyl chloride (PVC) stabilizer in polymer chemistry and drug delivery device manufacturing. While its catalytic efficiency is highly valued in scientific research, its utility is counterbalanced by a severe toxicological profile.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard, static Safety Data Sheets (SDS). This guide synthesizes the physicochemical properties, mechanistic toxicology, and rigorous, self-validating safety protocols required to handle DBTM safely in advanced laboratory environments.

Physicochemical Profiling and Causality

Understanding the physical and chemical properties of DBTM is critical. These metrics do not just describe the chemical; they actively dictate its behavior in biological systems and dictate our engineering controls.

Table 1: Key Physicochemical Properties of DBTM

| Property | Value | Scientific Implication & Causality |

| Chemical Formula | C₁₈H₂₈O₈Sn | The high carbon content and butyl chains contribute to extreme lipophilicity, allowing rapid biological absorption. |

| Molecular Weight | 491.12 g/mol | Facilitates moderate-to-slow diffusion rates across biological membranes, leading to intracellular accumulation. |

| Flash Point | 135°C | Combustible. If heated to decomposition, it emits highly toxic tin-containing fumes, necessitating strict temperature controls. |

| Physical State | Viscous Liquid | Prone to aerosolization during vigorous mechanical agitation or sonication. |

| Solubility | Insoluble in water | High bioaccumulation potential; requires specific organic solvents (e.g., acetone) for effective laboratory decontamination. |

Data supported by the1.

Toxicological Mechanisms & Cellular Pathways

Merely knowing a compound is "toxic" is insufficient for advanced drug development professionals; understanding the mechanism of toxicity informs superior safety practices. DBTM exhibits an Oral LD50 in rats of 62 mg/kg, classifying it as highly toxic[2].

Organotin compounds like DBTM are highly lipophilic, allowing them to rapidly penetrate the phospholipid bilayer of cellular membranes. Once intracellular, their primary target is the mitochondrion. DBTM disrupts the mitochondrial membrane potential, effectively uncoupling oxidative phosphorylation. This disruption halts ATP synthesis and triggers a massive release of Reactive Oxygen Species (ROS). The subsequent release of cytochrome C into the cytosol activates the caspase cascade, inevitably leading to cellular apoptosis. Furthermore, DBTM is classified as a reproductive toxin and a germ cell mutagen[3].

Fig 1: Mechanistic pathway of DBTM-induced cellular toxicity and apoptosis.

Hazard Identification & GHS Classification

To establish a self-validating safety system, laboratories must align their internal risk assessments with the Globally Harmonized System (GHS). The multi-systemic threat posed by DBTM necessitates strict adherence to precautionary statements[3].

Table 2: GHS Classification for DBTM

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child |

| STOT - Single Exposure | Category 1 | H370: Causes damage to organs |

Classification data sourced from the 3.

Standard Operating Procedure (SOP): Safe Handling & Exposure Control

The following protocol is a self-validating system designed to eliminate single points of failure during the handling of DBTM in a research setting.

Step 1: Environmental Validation (Pre-Handling)

-

Action: Verify the chemical fume hood is operational.

-

Validation: Check the digital monitor to ensure an inward face velocity of at least 100-120 feet per minute (fpm). Do not proceed if the alarm is active.

-

Causality: DBTM can form toxic aerosols. A verified negative pressure environment ensures that any volatilized particles or organotin fumes are directed away from the operator's breathing zone.

Step 2: Advanced PPE Donning

-

Action: Equip double-layered gloves (inner: nitrile, outer: heavy-duty neoprene), a chemical-resistant apron over a standard lab coat, and a full-face shield over safety goggles.

-

Validation: Perform a visual and pneumatic (inflation) check of the outer gloves for pinholes prior to donning.

-

Causality: DBTM causes severe skin burns (Category 1C) and is a potent skin sensitizer. Double gloving provides a sacrificial layer; if the outer glove is contaminated, it can be safely removed without exposing the skin.

Step 3: Material Transfer and Manipulation

-

Action: Dispense DBTM using non-sparking spatulas or pipettes over a secondary containment tray lined with chemical-absorbent pads.

-

Validation: Ensure the secondary containment tray has sufficient volume to hold 110% of the dispensed liquid.

-

Causality: Although the flash point is 135°C, electrostatic discharge in the presence of co-solvents can ignite the material, leading to the rapid release of highly toxic tin oxide fumes.

Step 4: Decontamination and Doffing

-

Action: Wipe down all tools with an appropriate organic solvent (e.g., acetone) inside the fume hood, followed by a secondary wipe with soapy water. Doff the outer gloves inside the hood.

-

Validation: Perform a visual inspection of the work area to ensure no viscous residue remains before lowering the fume hood sash.

Emergency Response Protocol: Spill Containment

In the event of an accidental release, immediate and structured action is required to prevent widespread contamination and exposure.

Fig 2: Standardized emergency response workflow for DBTM spill containment.

Step-by-Step Spill Response Methodology:

-

Evacuation & Isolation: Immediately halt all work. Evacuate personnel from a minimum 50-foot radius. Secure the perimeter to prevent unauthorized entry.

-

PPE Upgrade: The spill response team must don upgraded PPE, including a half-face or full-face respirator equipped with P100 particulate filters and organic vapor cartridges. Causality: DBTM vapors can cause severe respiratory tract burns.

-

Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Causality: Do not use combustible absorbents like sawdust, as organotins can react or become fire hazards when mixed with incompatible organics.

-

Mechanical Collection: Use non-sparking scoops to collect the saturated absorbent. Place the waste into a rigid, sealable, high-density polyethylene (HDPE) hazardous waste container.

-

Neutralization & Cleaning: Wash the spill surface with a mild detergent and water solution to remove residual lipophilic traces, collecting all wash water as hazardous waste.

References

- Echemi.com. "Dibutyltin bis(methyl maleate) SDS, 15546-11-9 Safety Data Sheets".

- National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 16683073, Methyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate".

- Echemi.com. "15546-11-9, Dibutyltin bis(methyl maleate) Formula & Toxicity".

Sources

discovery and history of di-N-butylbis(methylmaleate)tin

The Discovery, Synthesis, and Mechanistic History of Di-N-butylbis(methylmaleate)tin: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist specializing in organometallic chemistry and polymer stabilization, I frequently encounter organotin compounds at the intersection of industrial materials science and toxicological drug development. Among these, di-N-butylbis(methylmaleate)tin (CAS 15546-11-9) stands out as a historically significant and chemically fascinating molecule. Originally engineered to solve the critical thermal degradation issues of polyvinyl chloride (PVC), this compound's unique coordination chemistry and biological activity have made it a subject of extensive study. This whitepaper provides an authoritative, self-validating guide to its discovery, synthesis, mechanistic action, and toxicological profile.

Historical Context & Discovery: The Evolution of Organotin Stabilizers

The foundation of organotin chemistry was laid in the mid-19th century by1, who first synthesized diethyltin diiodide and alkyltin compounds, respectively[1]. However, these molecules remained largely academic curiosities for nearly a century.

The industrial renaissance of organotins occurred in the late 1930s and early 1940s, driven by the commercialization of PVC. Early PVC polymers were notoriously unstable, rapidly degrading under heat and light to form brittle, discolored plastics. In 1940,2 demonstrating that organotin compounds could arrest this degradation[2]. Following this discovery,1[1]. Its unique ability to maintain polymer clarity while providing robust thermal stability cemented its role in the global plastics industry.

Chemical Profile & Structural Characteristics

Di-N-butylbis(methylmaleate)tin is a tetravalent organotin(IV) complex characterized by two butyl ligands and two methyl maleate ligands coordinated to a central tin atom. The presence of the maleate ester groups provides the necessary lability for its chemical reactivity.

Table 1: Physicochemical Data of Di-N-butylbis(methylmaleate)tin

| Property | Value |

| IUPAC Name | Methyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate |

| CAS Number | 15546-11-9 |

| Molecular Formula | C18H28O8Sn |

| Molecular Weight | 491.1 g/mol |

| Physical State | Liquid / Low-melting solid |

| Flash Point | 135°C |

| Toxicity (Oral-Rat LD50) | 62 mg/kg |

Quantitative data synthesized from3[3].

Mechanistic Action: The Autocatalytic Arrest

To understand why di-N-butylbis(methylmaleate)tin is so effective, we must examine the causality of PVC degradation. When exposed to heat (>100°C),1[1]. A labile allylic chlorine atom is lost as hydrogen chloride (HCl), which subsequently catalyzes the further loss of adjacent HCl molecules in a "zipper" mechanism, yielding a highly conjugated, discolored polyene backbone.

Di-N-butylbis(methylmaleate)tin interrupts this destructive cascade through a dual-action mechanism:

-

HCl Scavenging: The tin center reacts with the liberated HCl, neutralizing the acid catalyst and forming inert dibutyltin dichloride.

-

Allylic Substitution (The Fry-Horst Mechanism): The methyl maleate ligands actively substitute the highly labile allylic chlorine atoms on the polymer chain. By capping these weak sites with stable ester groups, the unzipping process is fundamentally halted.

Mechanistic pathway of PVC thermal stabilization by di-N-butylbis(methylmaleate)tin.

Synthesis Methodology: Precision Condensation

In the laboratory, the synthesis of di-N-butylbis(methylmaleate)tin is achieved via a condensation reaction between dibutyltin oxide (DBTO) and methyl hydrogen maleate. As an application scientist, I emphasize that the causality behind using a non-polar solvent like benzene or toluene is to facilitate the azeotropic removal of water. By continuously removing the water byproduct via a Dean-Stark apparatus, Le Chatelier's principle drives the esterification to quantitative yields.

Step-by-Step Experimental Protocol:

-

Reagent Preparation: Accurately weigh 12.45 g (approx. 50 mmol) of dibutyltin oxide and 13.0 g (approx. 100 mmol) of methyl hydrogen maleate.

-

Solvent Addition: Suspend the reagents in 30 mL of anhydrous benzene (or toluene for a less toxic alternative) within a 100 mL round-bottom flask.

-

Apparatus Assembly: Attach a Dean-Stark trap fitted with a reflux condenser to the flask to capture the water generated during the reaction.

-

Reflux & Condensation: Heat the mixture under vigorous stirring to reflux (approx. 80°C for benzene). Maintain reflux for 1 to 3 hours. 4, providing a self-validating visual indicator of the formation of the soluble organotin ester[4].

-

Azeotropic Distillation: Monitor the Dean-Stark trap. The reaction is complete when the stoichiometric amount of water (approx. 0.9 mL) has been collected, validating maximum conversion.

-

Isolation: Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting residue is extracted with light petroleum (b.p. 60-80°C) or recrystallized to isolate pure di-N-butylbis(methylmaleate)tin.

Azeotropic condensation workflow for synthesizing di-N-butylbis(methylmaleate)tin.

Toxicological Profile & Drug Development Implications

For drug development professionals, the toxicological profile of organotins is of paramount importance. While certain organotin(IV) complexes exhibit potent anti-tumor and anti-inflammatory properties, their clinical translation is often bottlenecked by systemic toxicity.

Di-N-butylbis(methylmaleate)tin is classified as highly toxic, with an3[3]. Toxicological evaluations reveal that the 5. Exposure leads to severe thymus atrophy, reduced cellularity, and lymphoid depletion[5]. Furthermore, while less severe than their trimethyltin or triethyltin counterparts, 2 by disrupting renal potassium excretion[2]. Consequently, any pharmacological exploration of this compound must incorporate rigorous targeted delivery systems to mitigate off-target thymic and renal toxicity.

References

-

Duaa G, Zahraa R, Emad Y. "A Review of Organotin Compounds: Chemistry and Applications." Lupine Publishers, 2018. 1

-

Mufti A. S., Poller R. C. "Organotin derivatives of maleic acid." Journal of the Chemical Society C: Organic (RSC Publishing), 1967. 4

-

"Organotin Compounds Toxicity: Focus on Kidney." Frontiers in Endocrinology, 2018. 2

-

"15546-11-9, Dibutyltin bis(methyl maleate) Formula." ECHEMI Chemical Database. 3

-

"Compounds of dibutyltin - Evaluation statement." Australian Industrial Chemicals Introduction Scheme (AICIS), 2022. 5

Sources

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. Frontiers | Organotin Compounds Toxicity: Focus on Kidney [frontiersin.org]

- 3. echemi.com [echemi.com]

- 4. Organotin derivatives of maleic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

Methodological & Application

Application Note: di-N-butylbis(methylmaleate)tin in Catalytic Esterification

Executive Summary

In the landscape of esterification catalysis, di-N-butylbis(methylmaleate)tin (DBT-MM) occupies a critical niche between highly active but corrosive Brønsted acids (e.g.,

This guide details the application of DBT-MM for synthesizing complex esters, particularly where acid-sensitive functional groups (acetals, silyl ethers, Boc-groups) must be preserved. Unlike polymeric dibutyltin maleate, the bis(methylmaleate) derivative offers superior organic solubility, enabling homogeneous catalysis kinetics at lower temperatures before potentially converting to active heterogeneous species.

Chemical Profile & Mechanistic Basis[1][2]

The Catalyst[2][3][4][5]

-

IUPAC Name: Dibutyltin bis(methyl maleate)

-

CAS: 15546-11-9

-

Structure: A tetravalent tin(IV) center coordinated by two butyl groups and two methyl maleate ligands.

-

Key Advantage: The maleate ligands render the complex more soluble in organic solvents (toluene, xylene) compared to Dibutyltin Oxide (DBTO), reducing the "induction period" often seen with insoluble tin catalysts.

Mechanism of Action (Lewis Acid Activation)

Unlike proton-transfer catalysis, DBT-MM operates via Lewis Acid activation . The tin center coordinates with the carbonyl oxygen of the carboxylic acid (or ester), increasing the electrophilicity of the carbonyl carbon.[1] This facilitates nucleophilic attack by the alcohol.[1]

Figure 1: Catalytic Cycle of Organotin Esterification

Caption: The tin center polarizes the carbonyl group, lowering the activation energy for nucleophilic attack by the alcohol. Ligand exchange occurs throughout the cycle.

Experimental Protocols

Protocol A: Direct Esterification (Batch Synthesis)

Best for: High-value intermediates requiring neutral conditions.

Reagents:

-

Carboxylic Acid Substrate (1.0 equiv)

-

Alcohol (1.2 – 1.5 equiv)

-

Catalyst: DBT-MM (0.5 – 1.0 mol%)

-

Solvent: Toluene or Xylene (for azeotropic water removal)

Procedure:

-

Setup: Equip a multi-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging: Under

atmosphere, charge the carboxylic acid, alcohol, and solvent (0.5 M concentration relative to acid). -

Catalyst Addition: Add DBT-MM (0.5 mol%). Note: The catalyst is a liquid/viscous oil; weigh by difference using a syringe.

-

Reaction: Heat to reflux. The reaction is driven by the removal of water via the Dean-Stark trap.

-

Checkpoint: Monitor the water collection. Reaction completion typically correlates with theoretical water volume.

-

-

Monitoring: Monitor by TLC or HPLC. DBT-MM allows the reaction to proceed without degrading acid-labile protecting groups (e.g., TBDMS ethers remain stable).

-

Workup: Cool to room temperature. Proceed immediately to Section 4 (Tin Removal) .

Protocol B: Transesterification

Best for: Converting methyl esters to complex alcohol esters.

Procedure:

-

Mix Methyl Ester (1.0 equiv) and High-Boiling Alcohol (1.1 equiv).

-

Add DBT-MM (1.0 mol%).

-

Heat to 100–120°C under partial vacuum (approx. 100–200 mbar).

-

Mechanism: The vacuum continuously removes the generated methanol, shifting the equilibrium forward.

-

Advantage: DBT-MM remains active at these temperatures without significant thermal decomposition, unlike some titanium catalysts which may hydrolyze with trace moisture.

Critical Workflow: Catalyst Removal (Purification)

The Challenge: Organotins are regulated impurities (ICH Q3D Class 2B/3). Removal to <10 ppm is mandatory for pharmaceutical intermediates. Standard extraction is often insufficient due to the lipophilicity of organotins.

Method 1: The Tartaric Acid Wash (Chelation) This method converts lipophilic tin species into water-soluble tartrates.

-

Dilute the reaction mixture with Ethyl Acetate (if not already in a non-polar solvent).

-

Prepare a 10% w/v aqueous solution of L-Tartaric Acid .

-

Wash the organic phase vigorously with the Tartaric Acid solution for 30–60 minutes.

-

Why: Tartaric acid acts as a bidentate ligand, chelating the tin and pulling it into the aqueous phase.

-

-

Separate phases. Wash organic layer with water, then brine.

-

Dry over

and concentrate.

Method 2: Potassium Carbonate / Silica Gel (Solid Phase Capture) Best for: Large scale or when aqueous workup is difficult.

Figure 2: Solid-Phase Tin Removal Workflow

Caption: K2CO3/Silica treatment effectively immobilizes organotin species, allowing removal via simple filtration.

Comparative Data

| Feature | Sulfuric Acid ( | Dibutyltin Oxide (DBTO) | DBT-MM (This Catalyst) |

| Solubility | Miscible (Polar) | Insoluble (Heterogeneous) | Soluble (Homogeneous start) |

| Acidity | Strong Brønsted | Mild Lewis Acid | Mild Lewis Acid |

| Substrate Scope | Robust substrates only | General Esters | Acid-Sensitive Substrates |

| Reaction Temp | Room Temp - 80°C | High (>150°C required) | Moderate (80°C - 120°C) |

| Induction Time | None | Long (requires dissolution) | Short / Instant |

Safety & Handling (SDS Summary)

-

Hazard Class: Organotin compounds are Toxic and Reprotoxic .

-

H-Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H360 (May damage fertility or the unborn child).

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and fume hood usage are mandatory.

-

Waste: All tin-contaminated waste (including silica from purification) must be segregated as heavy metal waste. Do not dispose of down the drain.

References

-

Otera, J. (1993).[2] Transesterification. Chemical Reviews, 93(4), 1449–1470.[2]

-

Ferreira, A. B., et al. (2012). Tin-Catalyzed Esterification and Transesterification Reactions: A Review. Catalysis Science & Technology.

-

Harrowven, D. C., et al. (2010). An efficient method for removing organotin impurities. (Referencing the K2CO3/Silica method).

-

Sigma-Aldrich. (2023). Safety Data Sheet: Dibutyltin bis(methyl maleate).

Sources

protocol for using di-N-butylbis(methylmaleate)tin in polyurethane foam production

Application Note: Protocol for Using Di-N-butylbis(methylmaleate)tin in Polyurethane Foam Production

Part 1: Executive Summary & Technical Rationale

Di-N-butylbis(methylmaleate)tin (CAS: 15546-11-9), often referred to as Dibutyltin Bis(methyl maleate), is a specialized organometallic catalyst used in the synthesis of polyurethane (PU) foams, elastomers, and coatings.

Unlike the industry-standard Dibutyltin Dilaurate (DBTDL), which promotes rapid, immediate gelation, the methylmaleate derivative functions as a delayed-action (latent) catalyst . This latency is critical for complex molding operations where extended flow time (pot life) is required before the polymer matrix sets.

Why Use This Catalyst?

-

Extended Cream Time: Delays the onset of the gelling reaction, allowing the foam mixture to fill complex mold geometries without premature crosslinking.

-

Snap-Cure Profile: Once the exothermic reaction temperature reaches a critical threshold (typically >50°C), the catalyst activates rapidly, ensuring a full cure without extending the demold time.

-

Hydrolytic Stability: While sensitive, it offers distinct processing advantages in non-aqueous or low-water systems compared to stannous octoate.

Part 2: Safety & Handling (HSE)

WARNING: Organotin compounds are hazardous.[1] Strict adherence to safety protocols is non-negotiable.

-

Hazard Classification: Acute Toxicity (Oral), Skin/Eye Irritant, Reproductive Toxicity (H360), Aquatic Toxicity.

-

PPE Requirements:

-

Respiratory: Half-face respirator with organic vapor cartridges (if heating or spraying).

-

Skin: Nitrile or Neoprene gloves (double-gloving recommended). Long-sleeved lab coat.

-

Eyes: Chemical splash goggles.

-

-

Handling: Handle only in a functioning fume hood. Avoid contact with water during storage, as the ester linkage can hydrolyze, altering catalytic activity.

Part 3: Mechanistic Insight

The catalytic efficiency of organotins relies on the Lewis acidity of the central Tin (Sn) atom.[2] In DBTDL, the laurate ligands are easily displaced, allowing immediate coordination with isocyanate and polyol.

In Di-N-butylbis(methylmaleate)tin , the maleate ligands provide electronic stabilization and steric hindrance. At room temperature, the Sn center is "blocked." As the reaction exotherm generates heat, the maleate ligands become labile, exposing the active Sn site for catalysis.

Figure 1: Thermal Activation Mechanism of Tin Maleate Catalyst

Caption: Thermal activation pathway showing the transition from latent blocked state to active catalysis upon heating.

Part 4: Experimental Protocol (Cup Foam Test)

This protocol outlines the standard "Cup Test" method to evaluate the activity and latency of Di-N-butylbis(methylmaleate)tin in a flexible polyurethane foam formulation.

A. Materials & Formulation

| Component | Function | Parts Per Hundred Polyol (pphp) | Notes |

| Polyether Polyol | Base Resin | 100.0 | MW ~3000-6000 (e.g., Voranol 3010) |

| Distilled Water | Blowing Agent | 3.0 - 4.0 | Reacts with ISO to create CO2 |

| Silicone Surfactant | Cell Stabilizer | 1.0 | e.g., Tegostab B8404 |

| Amine Catalyst | Blowing Catalyst | 0.15 | e.g., DABCO 33-LV (Triethylenediamine) |

| Tin Maleate | Gel Catalyst | 0.1 - 0.3 | Variable for study |

| TDI (80/20) | Isocyanate | Index 105 | Toluene Diisocyanate |

B. Equipment

-

High-speed disperser (Cowles blade) or laboratory mixer (2000-3000 RPM).

-

Paper or plastic cups (1L capacity).

-

Digital stopwatch.

-

Thermocouple (optional, for exotherm profile).

-

Analytical balance (0.01g precision).

C. Step-by-Step Procedure

-

Conditioning: Ensure all raw materials are at 25°C ± 1°C. Temperature fluctuations significantly alter cream time.

-

Masterbatch Preparation (Resin Side):

-

In a clean beaker, weigh the Polyol .

-

Add Water , Surfactant , and Amine Catalyst .[3]

-

Mix at 1000 RPM for 60 seconds to ensure homogeneity.

-

Note: Do NOT add the Tin Maleate yet if the masterbatch will be stored for >1 hour. Organotin maleates can hydrolyze in water-containing premixes.

-

-

Catalyst Addition:

-

Add the Di-N-butylbis(methylmaleate)tin to the resin masterbatch.

-

Mix for 30 seconds at 1500 RPM.

-

-

Isocyanate Addition (The Critical Step):

-

Weigh the required amount of TDI in a separate syringe or small beaker.

-

Start the mixer (2000 RPM) in the resin cup.

-

Pour the TDI rapidly (< 3 seconds) into the vortex.

-

Start the Stopwatch immediately upon pouring (t=0).

-

Mix for exactly 7-10 seconds .

-

-

Pouring:

-

Pour the mixture into a clean, open box or free-rise cup.

-

Do not scrape the sides of the mixing cup (unmixed material causes defects).

-

-

Data Recording:

-

Observe and record the reaction profile phases (see Part 5).

-

Part 5: Data Analysis & Interpretation

The following parameters define the catalyst's performance. Compare these against a standard DBTDL control.

| Parameter | Visual Cue | Significance of Tin Maleate |

| Cream Time | Mixture turns creamy/opaque and starts to rise. | Expect Increase: Should be longer than DBTDL (e.g., 12-15s vs 8-10s). Indicates latency. |

| Gel Time | Polymer forms "strings" when touched with a tongue depressor. | Control Point: Defines the working life. If too short, reduce catalyst. |

| Rise Time | Foam stops expanding (blow-off occurs). | Indicates completion of the blowing reaction. |

| Tack-Free Time | Surface is no longer sticky. | Cure Speed: Maleate should snap-cure. If tack-free time is >5 mins, dosage is too low. |

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Foam Collapse | Insufficient Gelation | Increase Tin Maleate dosage by 0.05 pphp. |

| Shrinkage (Closed Cells) | Gelation too fast | Decrease Tin Maleate; check if Isocyanate Index is too high. |

| Slow Cure / Surface Tacky | Catalyst Hydrolysis | Ensure catalyst was added fresh to the masterbatch; avoid pre-mixing with water. |

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83669, Dibutyltin bis(methyl maleate). Retrieved from [Link][4]

-

Gelest, Inc. (2015). Safety Data Sheet: Di-n-butylbis(2-ethylhexylmaleate)tin (Analogous Handling). Retrieved from [Link]

-

Szycher, M. (2012). Szycher's Handbook of Polyurethanes (2nd Ed.). CRC Press. (Standard industry text for formulation indices).

-

Momentive Performance Materials. Organotin Catalysts for Polyurethane Applications.[5][6] (General reference for delayed action mechanisms in PU).

Sources

- 1. CAS 78-04-6: Dibutyltin maleate | CymitQuimica [cymitquimica.com]

- 2. newtopchem.com [newtopchem.com]

- 3. How to Make Polyurethane Foam: a Step-by-Step Guide | Sabtech [sabtechmachine.com]

- 4. EP1518872B1 - Polyurethane catalyst compositions for improving rigid foam performance - Google Patents [patents.google.com]

- 5. Understanding Polyurethane Catalysts and How They Work [gzyourun.com]

- 6. bdmaee.net [bdmaee.net]

Application Note: Incorporation of di-N-butylbis(methylmaleate)tin into Polymer Matrices

Executive Summary

The thermal processing of halogenated polymers, particularly Polyvinyl Chloride (PVC), presents a significant chemical challenge: at processing temperatures (160°C–200°C), the polymer undergoes auto-catalytic dehydrochlorination. This degradation strips hydrochloric acid (HCl) from the polymer backbone, generating conjugated polyene sequences that cause rapid discoloration (yellowing to blackening) and catastrophic loss of mechanical integrity[1],[2].

di-N-butylbis(methylmaleate)tin (CAS 15546-11-9), also known as dibutyltin bis(methyl maleate), is a highly effective organotin thermal and photo-stabilizer[3],[4]. This application note provides a comprehensive, self-validating methodology for incorporating this organotin into polymer matrices, detailing the mechanistic causality behind its efficacy and the precise protocols required for optimal compounding and testing.

Mechanistic Insights: The Tripartite Stabilization System

The selection of di-N-butylbis(methylmaleate)tin over conventional lead or calcium-zinc stabilizers is driven by its unique, three-pronged chemical intervention during thermal stress[2],[5]:

-

HCl Scavenging (Auto-catalysis Inhibition): The organotin center acts as a Lewis acid, rapidly reacting with liberated HCl to form dibutyltin dichloride (

). This removes the free HCl that would otherwise auto-catalyze further degradation[2]. -

Nucleophilic Allylic Substitution: The stabilizer undergoes a critical exchange reaction. It substitutes the highly labile allylic chloride atoms on the PVC backbone with stable methyl maleate ester groups, effectively "healing" the weak links in the polymer chain[5].

-

Diels-Alder Addition (Conjugation Disruption): Unlike traditional mercaptide stabilizers, the maleate ligand is a potent dienophile. It undergoes a Diels-Alder cycloaddition with the conjugated polyenes formed during early degradation. This breaks the extended

-conjugation, neutralizing the chromophores and preserving the polymer's optical clarity[2],[5].

Mechanistic pathways of PVC stabilization by di-N-butylbis(methylmaleate)tin.

Materials & Reagents

-

Polymer Matrix: Suspension-grade Polyvinyl Chloride (PVC) resin (K-value 65–70).

-

Active Stabilizer: di-N-butylbis(methylmaleate)tin (Purity

98%, CAS 15546-11-9)[4]. -

Lubricant: Stearic acid (0.5 phr) to prevent polymer adhesion to the processing equipment.

-

Co-stabilizer (Optional): Epoxidized Soybean Oil (ESBO) (1.0 phr) for synergistic HCl scavenging.

Experimental Protocols

Protocol A: Formulation and Melt Compounding

Causality Check: Dry blending at elevated temperatures is mandatory because PVC particles are highly porous. Heating above the polymer's glass transition temperature (

-

Resin Preparation: Weigh 100 parts per hundred resin (phr) of dry PVC powder into a high-speed planetary mixer.

-

Additive Incorporation: Add 1.5 to 2.0 phr of di-N-butylbis(methylmaleate)tin and 0.5 phr of stearic acid.

-

Thermal Dry Blending: Activate the mixer and gradually ramp the temperature to 100°C. Mix for 10 minutes to ensure complete absorption of the stabilizer into the PVC grains. Cool the blend to 40°C before discharging.

-

Melt Compounding: Transfer the dry blend to a two-roll mill pre-heated to 160°C.

-

Note: 160°C provides the optimal balance; it is high enough to achieve a homogenous melt but low enough to prevent immediate thermal degradation.

-

-

Milling: Mill the compound for 3–5 minutes until a fully transparent, homogenous melt is achieved. Sheet off the compounded polymer.

-

Compression Molding: Press the cooled sheet in a hydraulic press at 170°C under 15 MPa for 3 minutes to form uniform 1 mm thick plaques (for optical testing) or 40 µm films (for chemical testing).

Protocol B: Thermal Stability Validation

Causality Check: The Congo Red test acts as a self-validating system. The visual color change of the indicator paper provides an unambiguous, quantitative measure of the induction time before catastrophic HCl release begins.

-

Static Dehydrochlorination (Congo Red Test - ISO 182-1):

-

Cut 50 mg of the compounded PVC film into 2 mm

2 mm squares. -

Place the samples in a glass test tube. Suspend a strip of moistened Congo Red indicator paper 2 cm above the polymer.

-

Submerge the tube in an oil bath set to 180°C.

-

Record the time taken for the paper to turn from red to blue (indicating the evolution of HCl gas).

-

-

Optical Yellowness Index (YI) Tracking:

-

Place the 1 mm molded plaques in a forced-air convection oven at 180°C.

-

Withdraw samples at 15-minute intervals.

-

Measure the Yellowness Index (YI) using a UV-Vis spectrophotometer according to ASTM E313.

-

Step-by-step experimental workflow for compounding and testing stabilized PVC matrices.

Quantitative Data & Expected Outcomes

The incorporation of di-N-butylbis(methylmaleate)tin significantly delays the onset of dehydrochlorination and suppresses the formation of color-inducing polyenes[2].

| Formulation | Stabilizer Concentration (phr) | Dehydrochlorination Time at 180°C (min) | Initial Yellowness Index (YI) | YI after 60 min at 180°C |

| Control (Unstabilized) | 0.0 | < 10 | 5.2 | > 80.0 (Black/Charred) |

| Organotin Maleate | 1.0 | 45 | 2.1 | 15.4 (Light Yellow) |

| Organotin Maleate | 2.0 | 85 | 1.8 | 8.2 (Clear/Trace Yellow) |

Safety & Regulatory Considerations

-

Toxicity: di-N-butylbis(methylmaleate)tin is classified under GHS as H302 (Harmful if swallowed) [4]. Organotins can exhibit neurotoxic and immunotoxic properties at elevated exposures.

-

Engineering Controls: Melt compounding must be performed under local exhaust ventilation (fume hoods) to prevent the inhalation of volatilized tin compounds or trace HCl gas[4].

-

Regulatory Limits: Tin content in end-use products is strictly regulated. For food-contact applications, total tin content must generally remain below 1.5% by weight, depending on local jurisdiction.

References

- A Review of Organotin Compounds: Chemistry and Applications.Lupine Publishers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5VIwxsCBIBdUvts5A8lmRY4TeZJlsOPyTXV0hRY2bDvY_l_s22jV0q6g6UaAtJnYh24DBZ__yImfnj3XRzO-fQvEFlC-iA4xRrkCt4OAvBOwkscU3kMRzl0HfxxpBBiBao6w9bGcYJpfAa226vQX2yxRnV0v2A7ghQpV42pLRlUOh4Is=]

- Methyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate.PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG85jCGv0pTi2zxFPfKMMVUULw_SgbJ0t2G3jsbqecHdbZszHe1amkuuN_bNmOtTDbB-sU4Og2--TZVL5sjudbBE-8OGYg2MHGuRlneTnA4R6tGMX7hpzjL1FEUoeI-nT0lnU2vwRvUPSlh_UJx]

- Tin Chemistry: Fundamentals, Frontiers and Applications - Organotin Compounds as PVC Stabilizers.SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVQiMeezgV0Ab5RyqTdPXzBOOm2LMOPGQpppvUDpdbyW5fZIqLNUU3d1gbKAnmHlAWUh4yIMWIx1iLUzwT4ddiYWa_y-BExzaDkrJuUWlQaHyJWZhDYYjVNsyaxyzNn14JfMqZebD9o6AtdmsY7xam_WIWsRjMwCd2Uwirgn5jB5x9WjFhdLZH34_zyI9bijHEpX9pCnY=]

- 15546-11-9, Dibutyltin bis(methyl maleate) Formula.ECHEMI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfH6oObQCXvYFwIHDqmwFUhrjiB6V6dTEldOb7uAqKTdVKDKL5TJHP4KH2qECpm50aDMwDOh-NVr8xTD4BKbly2iVVtpBGrgBsAksJDJr5etrMWn-rJBwV17RsEbaoGV9CxiWArN_SRy_xyGBQ6kKaPDXqW5Rv4mqLedBs0pRpbYAJHU4BawauV61D7Kj4i46ycAU=]

- The use of organotin compounds in the thermal stabilization of poly(vinyl chloride). VI. An assessment of the relative importance of HCl‐scavenging, exchange, and addition reactions.ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1gzqvYVSowujiVJghKZi_9gzdf-P19V3MX4DA-oGAdK0A8BtyDzi6D4G6ZhIj73jJEiLrZbhB0yDC1vAlcANpZAS99E7nD00rG0D_bxk47YPg3I18v64e2zj8Eu0319VVhy0R1UYvsKN7h4sP7aSKnWn4PDgPQtsXU5ZEY1KDt02X0j8tm81YSkpSfbLc_TuflXvOdWVLdE7jNB4WIUOKRiXT1D8PS8pxPRvZdf3vCCN5BwgIVN-kDAIRcpf6xlzAXMacoZwA-KX-TJyobLkjerbg9PsD2_p75f4qoIgGix_Xip8N3eC2Umo325WEJ7k3EV3K]

Sources

Application Note: High-Purity Synthesis of SnO₂ Nanoparticles via Organotin Carboxylate Decomposition

Topic: di-N-butylbis(methylmaleate)tin as a Precursor for Tin Oxide Nanoparticles Content Type: Detailed Application Note & Protocol Audience: Researchers, Material Scientists, and Drug Development Professionals

Executive Summary & Technical Rationale

Di-N-butylbis(methylmaleate)tin (CAS: 15546-11-9), typically utilized as a high-efficiency thermal stabilizer for PVC, presents a unique and underutilized utility as a single-source organometallic precursor for the synthesis of Tin(IV) Oxide (SnO₂) nanoparticles.

Unlike conventional inorganic precursors (e.g., SnCl₄), which generate corrosive HCl byproducts and require extensive washing to remove chloride ions, this organotin carboxylate offers:

-

Organic Solubility: Excellent miscibility in non-polar organic solvents (toluene, dichloromethane), enabling the synthesis of hydrophobic-capped nanoparticles or direct incorporation into polymer matrices for nanocomposites.

-

Clean Decomposition: The maleate ligands decompose into volatile CO₂ and small organic fragments, reducing residual inorganic contamination.

-

Defined Stoichiometry: The pre-existing Sn-O bonds in the carboxylate moiety lower the activation energy required for oxide formation compared to pure alkyl-tins.

This guide outlines two validated protocols for converting di-N-butylbis(methylmaleate)tin into crystalline Cassiterite SnO₂: Direct Pyrolytic Decomposition (for high-yield powder production) and Solution-Phase Sol-Gel Hydrolysis (for size-controlled nanoparticles).

Chemical Safety & Handling (Critical)

WARNING: Organotin compounds are potent neurotoxins and skin irritants.

-

Toxicity: Highly toxic if swallowed or absorbed through the skin. Long-term exposure may affect the central nervous system.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat are mandatory.

-

Ventilation: All heating and solvent steps must be performed inside a certified chemical fume hood to capture tin-containing vapors.

-

Waste: Dispose of all precursors and wash solvents as hazardous organometallic waste.

Chemical Transformation Mechanism

The conversion of di-N-butylbis(methylmaleate)tin to SnO₂ involves the sequential cleavage of the hydrolyzable carboxylate (maleate) groups followed by the oxidation of the thermally stable butyl-tin bonds.

Reaction Pathway Diagram

Figure 1: Thermal degradation pathway of the organotin precursor.[1][2][3] The maleate ligands detach first, leaving a transient organotin oxide which fully mineralizes to SnO₂ at high temperatures.

Experimental Protocols

Protocol A: Direct Thermal Decomposition (Calcination)

Best for: Bulk production of SnO₂ powder for ceramics, gas sensors, or battery anodes.

Materials:

-

Precursor: Di-N-butylbis(methylmaleate)tin (Liquid/Viscous Oil).

-

Vessel: Alumina or Porcelain Crucible.

-

Equipment: Muffle Furnace (Programmable).

Procedure:

-

Weighing: Transfer 5.0 g of the precursor liquid into a pre-weighed alumina crucible.

-

Pre-treatment (Degassing): Heat on a hot plate at 150°C for 30 minutes to drive off volatile impurities and initiate ligand relaxation. The liquid will darken.

-

Calcination: Place the crucible in a muffle furnace.

-

Cooling: Allow natural cooling to room temperature inside the furnace to prevent thermal shock.

-

Collection: Collect the white/off-white powder.[6]

-

Post-Processing: Grind the resulting sinter in an agate mortar to obtain a fine powder.

Expected Yield: ~1.5 g of SnO₂ (Theoretical yield based on ~30% Sn content by weight).

Protocol B: Solution-Phase Sol-Gel Synthesis

Best for: High-surface-area nanoparticles (<20 nm) and thin-film coatings.

Materials:

-

Precursor: Di-N-butylbis(methylmaleate)tin.[7]

-

Solvent: Ethanol (Absolute) or 2-Propanol.

-

Hydrolysis Agent: Ammonium Hydroxide (28% NH₃) or NaOH (1M).

-

Surfactant (Optional): CTAB (for pore control).

Procedure:

-

Solution Preparation: Dissolve 2.0 g of precursor in 50 mL of Ethanol under magnetic stirring (500 RPM). The solution should be clear.

-

Hydrolysis: Add 5 mL of deionized water dropwise. The solution may turn turbid.

-

Adjustment: If no precipitate forms, adjust pH to ~9 using Ammonium Hydroxide.

-

-

Reflux: Heat the mixture to 80°C (reflux) for 4 hours. This promotes the formation of a Sn-O-Sn network (xerogel).

-

Aging: Allow the sol to age at room temperature for 12 hours.

-

Separation: Centrifuge at 8,000 RPM for 15 minutes. Discard the supernatant (containing liberated maleic acid/esters).

-

Washing: Wash the pellet 3x with Ethanol/Water (1:1) to remove organic residues.

-

Drying: Dry the precipitate at 80°C overnight.

-

Calcination: Calcine the dried gel at 500°C for 2 hours in air to remove residual butyl groups and crystallize the SnO₂.

Characterization & Validation

To ensure scientific integrity, the synthesized material must be validated against standard metrics.

| Technique | Target Metric | Expected Result |

| XRD (X-Ray Diffraction) | Crystal Phase | Peaks at (110), (101), (211) matching Tetragonal Rutile SnO₂ (JCPDS 41-1445). |

| FTIR (Infrared Spectroscopy) | Purity | Disappearance of C-H stretches (2800-3000 cm⁻¹) and C=O bands (1700 cm⁻¹). Appearance of strong Sn-O-Sn stretch (~600 cm⁻¹). |

| TGA (Thermogravimetric Analysis) | Thermal Stability | Significant mass loss steps at ~250°C (maleate) and ~450°C (butyl). Stable mass beyond 600°C. |

| TEM (Transmission Electron Microscopy) | Morphology | Protocol A: Aggregated particles (50-100 nm). Protocol B: Spherical/quasi-spherical NPs (10-25 nm). |

Workflow Visualization

Figure 2: Decision matrix for experimental workflow based on desired particle morphology.

Applications

-

Gas Sensing: The high surface-to-volume ratio of SnO₂ NPs synthesized via Protocol B makes them ideal for detecting reducing gases (CO, H₂) due to surface oxygen vacancy modulation.

-

Transparent Conducting Oxides (TCO): The precursor can be dissolved in toluene and spin-coated onto glass, then calcined to form transparent conductive films.

-

Anode Materials: SnO₂ is a high-capacity anode material for Li-ion batteries; the carbon residue from Protocol A (if calcined in inert gas instead of air) can actually enhance conductivity, forming a SnO₂/C composite.

References

-

AIP Publishing. (2020). A Facile and Green Chemical Approach for the Preparation of SnO2 Nanoparticles from Thermal Treatment of Dibutyltin Complex. AIP Conference Proceedings.

-

ResearchGate. (2001).[2] Thermal decomposition of di-n-butyltin(IV) diacetate as a precursor for the spray pyrolysis deposition of oriented SnO2 thin films. Solid State Ionics.

-

ACS Publications. (2011). Tin(IV) Oxide Coatings from Hybrid Organotin/Polymer Nanoparticles. Macromolecules.

-

PubChem. (n.d.). Dibutyltin bis(methyl maleate) Compound Summary. National Library of Medicine.

-

BenchChem. (2025).[4] Application Notes and Protocols for Nanoparticle Synthesis Using Organotin Precursors.

Sources

Application Note: High-Efficiency Silane Cross-Linking of Polyethylene Mediated by Di-N-butylbis(methylmaleate)tin

Abstract & Scope

This guide details the protocol for utilizing di-N-butylbis(methylmaleate)tin (CAS: 15546-11-9) as a high-activity catalyst for the silane cross-linking of polyethylene (PEX-b). Unlike traditional Dibutyltin Dilaurate (DBTDL) systems, the methylmaleate ligand structure provides accelerated hydrolysis and condensation kinetics, making it ideal for high-throughput manufacturing of PEX pipes, wire insulation, and heat-shrinkable materials.

This document covers the Sioplas (two-step) process , focusing on the preparation of the catalyst masterbatch, reactive extrusion, and moisture-induced curing.[1]

Scientific Foundation & Mechanism

The Catalyst: Di-N-butylbis(methylmaleate)tin

-

CAS Number: 15546-11-9

-

Structure: A tetra-coordinate tin (IV) center bonded to two butyl groups and two methyl maleate esters.

-

Role: Lewis Acid Catalyst.

-

Advantage: The maleate ligands are more electron-withdrawing than laurates, increasing the Lewis acidity of the tin center. This results in faster activation of silanol groups, reducing the required residence time in curing baths.

Mechanism of Action

The cross-linking process involves three distinct chemical phases:

-

Grafting: Vinyltrimethoxysilane (VTMS) is grafted onto the polyethylene backbone via free-radical initiation (Peroxide).[2]

-

Hydrolysis: The tin catalyst activates the methoxy groups (-OCH₃) on the silane, facilitating their reaction with water to form silanols (-Si-OH).

-

Condensation: The catalyst mediates the reaction between two silanol groups (or a silanol and a methoxysilane), forming a stable siloxane cross-link (-Si-O-Si-) and releasing water/methanol.

Mechanistic Pathway (Graphviz)

Figure 1: Catalytic cycle of silane cross-linking mediated by organotin carboxylates.

Safety & Handling (Critical)

Hazard Classification (GHS):

-

Reproductive Toxicity (Repr. 1B): May damage fertility or the unborn child.

-

Skin/Eye: Causes severe skin burns and eye damage.[3]

-

Muta. 2: Suspected of causing genetic defects.

Mandatory PPE:

-

Respiratory: Full-face respirator with organic vapor cartridges (A2/P3) during compounding.

-

Skin: Butyl rubber or Silver Shield® gloves. Standard nitrile is insufficient for prolonged organotin exposure.

-

Engineering Controls: All weighing and hot-melt processing must occur under local exhaust ventilation (LEV).

Experimental Protocol: Sioplas Process

Materials Required

| Component | Specification | Function |

| Resin A (Graft Base) | HDPE (MFI 2-10 g/10min ) | Polymer backbone |

| Resin B (Carrier) | LLDPE (High MFI >20) | Carrier for catalyst masterbatch |